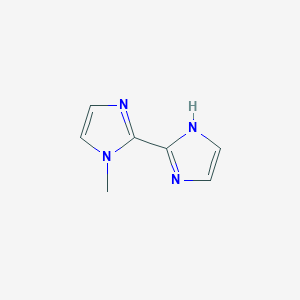

1-Methyl-1H,1'H-2,2'-biimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-5-4-10-7(11)6-8-2-3-9-6/h2-5H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMMGWZEBIQBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=NC=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578440 | |

| Record name | 1-Methyl-1H,1'H-2,2'-biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37570-85-7 | |

| Record name | 1-Methyl-2,2'-biimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037570857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H,1'H-2,2'-biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-2,2'-BIIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EU2JXK7J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within N Heterocyclic Ligand Chemistry and Biimidazole Derivatives

N-heterocyclic ligands are organic molecules containing a ring structure with at least one nitrogen atom, which can donate a pair of electrons to a metal center, forming a coordination complex. These ligands are fundamental in creating a diverse range of metal complexes with applications spanning from catalysis to medicinal chemistry. jyu.fi

Within this broad class, biimidazole derivatives represent a significant family of compounds. The parent molecule, 2,2'-biimidazole (B1206591), consists of two imidazole (B134444) rings linked together. This structure provides two nitrogen donor atoms, making it an excellent bidentate ligand, capable of binding to a metal ion at two points. nih.gov The resulting chelate ring enhances the stability of the metal complex.

1-Methyl-1H,1'H-2,2'-biimidazole is a derivative where a methyl group is attached to one of the nitrogen atoms of the biimidazole scaffold. This seemingly simple modification has profound implications for its chemical behavior. The methylation alters the electronic properties and steric hindrance of the ligand, which in turn influences the geometry, stability, and reactivity of the coordination complexes it forms. acs.org Unlike the parent 2,2'-biimidazole, which can be deprotonated to act as a bridging ligand between multiple metal centers, the methylated version typically functions as a chelating ligand to a single metal ion due to the absence of an acidic N-H proton on one of the rings. nih.gov

Historical Development and Evolution of Research on Biimidazole Scaffolds

The study of biimidazole scaffolds dates back to the mid-20th century, with initial research focusing on the synthesis and basic characterization of 2,2'-biimidazole (B1206591). researchgate.net Early synthetic methods often involved the condensation of glyoxal (B1671930) with ammonia. rsc.org The initial interest in these compounds was driven by their structural similarity to 2,2'-bipyridine, a widely used ligand in coordination chemistry.

Over the decades, research on biimidazole scaffolds has evolved significantly. Initially, they were primarily used as simple ligands to form mononuclear metal complexes. However, the discovery that the N-H protons of 2,2'-biimidazole could be removed opened up new avenues of research. nih.gov This deprotonation allows the biimidazole anion to act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes and coordination polymers. This versatility has been exploited in the development of supramolecular assemblies and metal-organic frameworks (MOFs). jyu.fi

The introduction of substituents onto the biimidazole core, such as the methyl group in 1-Methyl-1H,1'H-2,2'-biimidazole, marked a further evolution in the field. Researchers began to systematically modify the ligand structure to fine-tune the properties of the resulting metal complexes. researchgate.net This has led to the development of biimidazole-based systems with specific electronic, magnetic, and optical properties.

Fundamental Significance and Current Research Trajectories of 1 Methyl 1h,1 H 2,2 Biimidazole

Classical and Established Synthetic Approaches

Traditional methods for the synthesis of the biimidazole core and its N-methylated derivative have laid the groundwork for more modern approaches. These established routes primarily involve condensation reactions and metal-mediated couplings.

Condensation Reactions with Imidazole (B134444) Precursors

The formation of the 2,2'-biimidazole (B1206591) scaffold can be achieved through the condensation of appropriate imidazole precursors. A common approach involves the reaction of glyoxal (B1671930) with ammonia, followed by methylation to introduce the methyl group at the N1 position. researchgate.netresearchgate.net Variations of this method might utilize different starting materials that lead to the imidazole ring system, which is then coupled. For instance, the synthesis of 2,4(5)-disubstituted imidazoles can be achieved through the oxidation of a methyl ketone followed by condensation with an aldehyde. researchgate.net While effective, these methods can sometimes require harsh conditions and may result in mixtures of products, necessitating careful purification.

Coupling Reactions and Metal-Mediated Syntheses

Metal-mediated coupling reactions represent a cornerstone in the synthesis of biaryl compounds, including this compound. The Ullmann reaction, a classic copper-catalyzed coupling of two aryl halides, has been a foundational method in this area. wikipedia.orgorganic-chemistry.orgnih.gov This reaction, first reported by Fritz Ullmann, has seen significant evolution from its initial requirements of stoichiometric copper and high temperatures to modern catalytic versions with improved efficiency and milder conditions. wikipedia.orgorganic-chemistry.org

Palladium and nickel have also emerged as effective catalysts for similar cross-coupling reactions. wikipedia.orgnptel.ac.in These transition metal-catalyzed reactions, such as the Suzuki and Stille couplings, offer a high degree of control and functional group tolerance, making them powerful tools for constructing the C-C bond between two imidazole rings. nptel.ac.in For example, a β-bromostyrene can be reacted with imidazole in an ionic liquid using a copper iodide catalyst and L-proline to form N-styrylimidazole, demonstrating a variation of the Ullmann reaction. wikipedia.org

Table 1: Comparison of Classical Synthetic Approaches

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Condensation Reactions | Formation of the biimidazole scaffold from precursors like glyoxal and ammonia. | Readily available starting materials. | Can require harsh reaction conditions and may produce byproducts. |

| Ullmann Coupling | Copper-catalyzed coupling of two imidazole-halide precursors. wikipedia.orgorganic-chemistry.org | Well-established method. | Traditionally required high temperatures and stoichiometric copper. wikipedia.org |

| Palladium/Nickel Catalysis | Cross-coupling reactions like Suzuki and Stille couplings. nptel.ac.in | High efficiency, good functional group tolerance, milder conditions. | Can require more complex and expensive catalysts. |

Advanced and Sustainable Synthetic Protocols

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. This has led to the exploration of catalytic, microwave-assisted, and flow chemistry techniques for the production of this compound and its derivatives.

Catalytic and Organocatalytic Syntheses

Modern catalytic systems have significantly improved the synthesis of biimidazoles. The use of well-defined transition metal catalysts, often with specific ligands, allows for reactions to proceed under milder conditions with higher selectivity and yields. nih.govrsc.org For instance, copper-catalyzed Ullmann-type reactions have been refined with the use of various ligands like 1,10-phenanthroline (B135089) and amino acids to facilitate the coupling under more benign conditions. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful and "green" alternative to metal-based catalysis. ias.ac.in Imidazole itself can act as an organocatalyst in certain reactions, highlighting the potential for autocatalytic or simplified catalytic systems in the synthesis of related structures. ias.ac.in These methods often offer advantages in terms of reduced metal contamination of the final product and lower toxicity.

Microwave-Assisted and Flow Chemistry Techniques

Microwave-assisted synthesis has gained traction as a method to dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. mdpi.comjocpr.comnih.gov The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, making it a valuable tool for the synthesis of heterocyclic compounds, including imidazoles. mdpi.comjocpr.com

Regioselective Functionalization and Post-Synthetic Modification

Once the this compound core is synthesized, further functionalization is often desired to tune its electronic and steric properties. Regioselective functionalization allows for the introduction of specific chemical groups at desired positions on the imidazole rings.

This can be achieved through various strategies, including directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond for functionalization. rsc.orgrsc.org This approach offers a highly efficient way to install new functionalities with high precision. For instance, palladium-catalyzed regioselective acylation of related quinoxaline-2(1H)-ones has been demonstrated in water, showcasing a sustainable approach to C-H functionalization. rsc.org

Post-synthetic modification involves chemically altering the already formed biimidazole structure. The nitrogen atoms of the imidazole rings are nucleophilic and can be readily alkylated or quaternized. Furthermore, if the biimidazole core contains reactive functional groups, these can be transformed through standard organic reactions. For example, a bromo substituent can serve as a handle for further cross-coupling reactions, allowing for the introduction of a wide variety of other groups. Nitration of the biimidazole ring is also a common modification, leading to energetic materials or intermediates for further synthesis. researchgate.netresearchgate.netbohrium.com

Table 2: Strategies for Functionalization

| Strategy | Description | Key Features |

|---|---|---|

| Regioselective C-H Activation | Directing a metal catalyst to a specific C-H bond for functionalization. rsc.orgrsc.org | High precision, atom economy. |

| Post-Synthetic Alkylation/Quaternization | Reaction at the nitrogen atoms of the imidazole rings. | Modifies electronic properties and solubility. |

| Cross-Coupling Reactions | Utilizing existing functional groups (e.g., halides) for further elaboration. | Versatile for introducing diverse substituents. |

| Nitration | Introduction of nitro groups onto the imidazole rings. researchgate.netresearchgate.netbohrium.com | Creates energetic materials or synthetic intermediates. |

N-Alkylation and N-Functionalization

The presence of a secondary amine in the 1'-position of this compound offers a reactive site for further N-alkylation and N-functionalization. These reactions are fundamental in creating a diverse range of asymmetrically substituted biimidazole ligands and materials.

Standard N-alkylation of the biimidazole core can be achieved using various alkylating agents. nih.gov For the monosubstituted this compound, the remaining N-H bond can be deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding imidazolate anion. researchgate.net This anion then acts as a nucleophile, reacting with an alkyl halide to yield the 1,1'-disubstituted 2,2'-biimidazole. The choice of base and solvent is critical to control the regioselectivity and yield of the reaction. beilstein-journals.org For instance, the use of sodium hydride has demonstrated high regioselectivity for N-1 alkylation in related heterocyclic systems. beilstein-journals.org

Beyond simple alkyl chains, functionalized groups can be introduced. For example, bifunctional reagents like 1,n-dihaloalkanes can be employed to create bridged biimidazole structures, where the two imidazole rings are linked by an alkyl chain. This approach allows for the synthesis of ligands with specific spatial arrangements of the coordinating nitrogen atoms. The alkylation of 2,2'-biimidazole-1,1'-diols with methyl iodide has been shown to occur selectively at the imidazole nitrogen atom. researchgate.net

Table 1: Examples of N-Alkylation and N-Functionalization Reactions on the Biimidazole Core

| Starting Material | Reagent(s) | Product | Reference |

| 2,2'-Biimidazole | 1,3-dibromopropane, NaH/THF, TBAB | 1,1'-(Propane-1,3-diyl)bis(1H,1'H-2,2'-biimidazole) | researchgate.net |

| 2,2'-Biimidazole | 1,5-dibromopentane, NaH/THF, TBAB | 1,1'-(Pentane-1,5-diyl)bis(1H,1'H-2,2'-biimidazole) | researchgate.net |

| 2,2'-biimidazole-1,1'-diols | Methyl iodide | 1'-hydroxy-1,4,4'-trimethyl-2,2'-biimidazole 3-oxides | researchgate.net |

Halogenation and Nitration Strategies

The introduction of halogen and nitro groups onto the imidazole rings of this compound can significantly alter its electronic properties and provide handles for further synthetic transformations, such as cross-coupling reactions.

Halogenation:

Direct halogenation of the 2,2'-biimidazole core can be challenging due to the electron-rich nature of the imidazole rings, which can lead to multiple substitutions and side reactions. A common strategy involves the use of N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). To control the regioselectivity, protection of the imidazole nitrogens may be necessary. For instance, the use of a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group on 2,2'-biimidazole allows for predominant monohalogenation, which can subsequently be deprotected to yield the mono-halo-2,2'-biimidazoles. capes.gov.br It is anticipated that similar strategies could be applied to this compound to achieve selective halogenation on the unsubstituted imidazole ring.

Nitration:

Nitration of imidazoles typically requires strong acidic conditions. A mixture of nitric acid and sulfuric acid is a common nitrating agent for introducing a nitro group onto the imidazole ring. google.comresearchgate.net For instance, the nitration of 2-methylimidazole (B133640) can be achieved with this acid mixture to produce 2-methyl-5-nitroimidazole. google.com The reaction conditions, including temperature and the ratio of acids, must be carefully controlled to ensure safety and optimize the yield. google.com The nitration of 1-methyl-2,4,5-triiodoimidazole has been shown to yield a variety of nitro-substituted imidazoles, demonstrating the feasibility of nitrating substituted methylimidazoles. figshare.com These methods suggest that this compound could be nitrated, likely at the 4'- or 5'-positions of the unsubstituted ring, under similar conditions. The introduction of nitro groups is of particular interest for the development of energetic materials. researchgate.net

Table 2: Examples of Halogenation and Nitration Reagents for Imidazole Derivatives

| Reaction | Reagent(s) | Substrate Example | Product Example | Reference |

| Bromination | N-Bromosuccinimide (NBS) | SEM-protected 2,2'-Bi-H-imidazole | Mono-bromo-2,2'-bi-H-imidazoles | capes.gov.br |

| Chlorination | N-Chlorosuccinimide (NCS) | SEM-protected 2,2'-Bi-H-imidazole | Mono-chloro-2,2'-bi-H-imidazoles | capes.gov.br |

| Nitration | Nitric acid, Sulfuric acid | 2-Methylimidazole | 2-Methyl-5-nitroimidazole | google.com |

| Nitration | Nitrating reagents | 1-Methyl-2,4,5-triiodoimidazole | Various nitro-substituted imidazoles | figshare.com |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound and its derivatives. In the ¹H NMR spectrum of 1,1'-dimethyl-1H,1'H-2,2'-biimidazole recorded in CDCl₃, the methyl protons (CH₃) appear as a singlet at approximately 4.03 ppm. The imidazole ring protons resonate as doublets at around 6.95 ppm and 7.10 ppm. rsc.org The corresponding ¹³C NMR spectrum shows signals for the methyl carbons at roughly 35.2 ppm, and the imidazole ring carbons at approximately 122.5 ppm, 127.7 ppm, and 138.5 ppm. rsc.org

For derivatives, the chemical shifts are influenced by the nature of the substituents. For instance, in 1,1'-dibenzyl-1H,1'H-2,2'-biimidazole, the benzyl (B1604629) CH₂ protons appear as a singlet at 5.69 ppm, and the aromatic protons of the benzyl group resonate in the range of 7.01-7.24 ppm. rsc.org The imidazole ring protons are observed at 6.92 ppm and 7.12 ppm. rsc.org The ¹³C NMR spectrum of this derivative displays the benzyl CH₂ carbon at 50.7 ppm and the imidazole carbons at 121.4 ppm, 127.4 ppm, and 138.2 ppm, with the benzyl aromatic carbons also being present. rsc.org

Derivatives with different substitution patterns, such as 1,1'-dimethyl-1H,1'H-2,2'-bibenzo[d]imidazole, exhibit more complex spectra due to the presence of the benzo groups. The methyl protons give a singlet at 4.33 ppm, while the aromatic protons of the benzimidazole (B57391) moiety appear as multiplets between 7.36 and 7.88 ppm. rsc.org The ¹³C NMR spectrum shows the methyl carbon at 32.4 ppm and a series of signals for the aromatic carbons in the range of 110.0 to 143.2 ppm. rsc.org

Below is an interactive table summarizing the ¹H and ¹³C NMR data for this compound and some of its derivatives.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole | 4.03 (s, 6H), 6.95 (d, J = 0.4 Hz, 2H), 7.10 (d, J = 0.4 Hz, 2H) rsc.org | 35.2, 122.5, 127.7, 138.5 rsc.org |

| 1,1'-Dibenzyl-1H,1'H-2,2'-biimidazole | 5.69 (s, 4H), 6.92 (d, J = 1.2 Hz, 2H), 7.01-7.04 (m, 4H), 7.12 (d, J = 1.2 Hz, 2H), 7.22-7.24 (m, 6H) rsc.org | 50.7, 121.4, 127.4, 127.5, 128.3, 128.6, 137.2, 138.2 rsc.org |

| 1,1'-Dimethyl-1H,1'H-2,2'-bibenzo[d]imidazole | 4.33 (s, 6H), 7.36 (t, J = 7.4 Hz, 2H), 7.41 (t, J = 7.4 Hz, 2H), 7.49 (d, J = 7.6 Hz, 2H), 7.88 (d, J = 7.6 Hz, 2H) rsc.org | 32.4, 110.0, 120.3, 122.8, 123.9, 136.2, 142.5, 143.2 rsc.org |

While one-dimensional NMR provides information on the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are invaluable for establishing connectivity between atoms and determining spatial proximities. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks, confirming the connectivity within the imidazole and any substituent groups. For more complex derivatives, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are employed to correlate proton and carbon signals, providing unambiguous assignments of the carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, offering insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding.

The IR and Raman spectra of this compound and its derivatives exhibit characteristic bands corresponding to the stretching and bending vibrations of the imidazole rings and any substituent groups. For instance, the IR spectrum of 1,1'-dihydroxy-4,4',5,5',6,6',7,7'-octahydro-1H,1'H-2,2'-dibenzo[d]imidazole shows bands at 1645, 1572, 1443, and 1356 cm⁻¹, which are characteristic of the dibenzoimidazole core. researchgate.net The vibrational modes of 1-methylimidazole (B24206) and 2-methylimidazole have been assigned in Raman spectroscopy, providing a basis for understanding the spectra of more complex biimidazole systems. arizona.eduresearchgate.net The introduction of nitro groups, as in 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole, leads to strong absorption bands in the IR spectrum corresponding to the symmetric and asymmetric stretching vibrations of the NO₂ groups. acs.orgresearchgate.net

The following table provides a summary of characteristic vibrational bands for related biimidazole structures.

| Compound/Structure | Vibrational Technique | Characteristic Bands (cm⁻¹) | Reference |

| 1,1'-Dihydroxy-4,4',5,5',6,6',7,7'-octahydro-1H,1'H-2,2'-dibenzo[d]imidazole | IR | 1645, 1572, 1443, 1356, 1313, 1277, 1244, 1213, 1111, 966, 860 | researchgate.net |

| 1-Methylimidazole | Raman | Various bands assigned to ring and methyl group vibrations. | arizona.edu |

| 2-Methylimidazole | Raman | Various bands assigned to ring and methyl group vibrations. | arizona.edu |

| 4,4',5,5'-Tetranitro-1H,1'H-2,2'-biimidazole Salts | IR | Bands corresponding to the tetranitro-biimidazole core and the respective counterions. | researchgate.net |

The vibrational spectra can also offer insights into the conformational preferences of the biimidazole system. The relative orientation of the two imidazole rings can influence the position and intensity of certain vibrational modes. Theoretical calculations, often using density functional theory (DFT), are frequently employed in conjunction with experimental data to assign vibrational modes and to predict the spectra of different conformers. bohrium.com This combined approach allows for a more detailed understanding of the conformational landscape of these molecules in the solid state and in solution.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of synthesized compounds and to gain information about their structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (148.17 g/mol ). chemscene.com Electron ionization (EI) is a common technique used for such analyses. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition, further confirming the identity of the compound. For example, the mass spectrum of 2-(1-methyl-1H-imidazol-2-yl)benzo[d]oxazole, a related compound, shows a molecular ion peak at m/z = 199. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of newly synthesized compounds, offering a level of precision that allows for the unambiguous determination of a molecule's elemental formula. Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge (m/z) ratios, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure m/z values to four or more decimal places. This high accuracy enables the differentiation between molecules that may have the same nominal mass but differ in their elemental composition.

For derivatives of the biimidazole family, HRMS is routinely used to confirm successful synthesis by comparing the experimentally measured exact mass with the theoretically calculated mass for the target chemical formula. rsc.org The deviation between these two values, typically in the low parts-per-million (ppm) range, provides strong evidence for the assigned structure. For example, in the analysis of related alkyl-substituted dihydroxy-biimidazoles, HRMS data provides definitive proof of their identity. researchgate.net

| Compound Formula | Calculated Exact Mass (M) | Measured m/z [M]+ | Reference |

| C11H16N4O2 | 236.1269 | 236.1268 | researchgate.net |

| C17H24N4O2 | 316.1894 | 316.1897 | researchgate.net |

This level of precision is critical for distinguishing between isomers or compounds with very similar masses, ensuring the correct molecular formula is assigned before further structural or reactivity studies are undertaken.

Fragmentation Pathway Analysis

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), not only determines the molecular weight of a compound but also provides significant structural information through the analysis of its fragmentation patterns. When a molecule like this compound is ionized, typically forming a molecular ion [M]+• or a protonated molecule [M+H]+, it can undergo controlled fragmentation in the mass spectrometer. The resulting fragment ions are characteristic of the molecule's structure and the relative stability of its chemical bonds.

The study of these fragmentation pathways helps in identifying the core structural motifs and the location of substituents. nih.govconicet.gov.ar For this compound, the fragmentation would likely be dictated by the key structural features: the two imidazole rings, the C-C single bond connecting them, and the N-methyl group.

Potential fragmentation pathways, based on general principles of mass spectrometry, could include:

Cleavage of the N-methyl group: Loss of a methyl radical (•CH3) from the molecular ion.

Fission of the inter-ring C-C bond: Cleavage of the bond connecting the two imidazole rings, leading to fragments corresponding to the individual methylated and non-methylated imidazole units.

Ring fragmentation: Complex fragmentation involving the breaking of the imidazole rings themselves, often through the loss of small neutral molecules like HCN or C2H2.

Systematic investigation of these fragmentation patterns, often aided by computational tools that predict likely fragmentation pathways, allows for the structural confirmation of derivatives and can be used to distinguish between isomers where the substituent is placed at different positions on the biimidazole scaffold. nih.govmpg.de

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive and detailed three-dimensional structural information for a crystalline solid. This powerful technique allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles within the molecule, as well as the arrangement of molecules within the crystal lattice.

For this compound and its derivatives, SCXRD is indispensable for understanding its fundamental structural properties. rsc.orgresearchgate.net Studies on closely related 2,2'-biimidazole systems reveal critical insights into their conformation, stereochemistry, and the non-covalent interactions that dictate their solid-state behavior. nih.gov

Elucidation of Molecular Conformation and Stereochemistry

The conformation of biimidazole compounds is primarily defined by the dihedral angle between the two imidazole rings. The rings are not typically coplanar due to steric hindrance between the hydrogen atoms on the adjacent nitrogen atoms. SCXRD analysis precisely measures this twist. For instance, in the crystal structure of a monoprotonated 2,2'-biimidazolium cation, the dihedral angle between the two imidazole rings was found to be 11.5°. nih.gov

The substitution of a methyl group on one of the ring nitrogens in this compound would influence this conformation. X-ray analysis reveals the precise geometry, including any distortions from ideal planarity and the specific bond lengths and angles throughout the molecule. When complexed with metal ions, the biimidazole ligand's conformation adapts to the coordination geometry of the metal center, which is also precisely determined by SCXRD. nih.govresearchgate.net

| Structural Parameter | Description | Typical Findings in Biimidazole Systems | Reference |

| Dihedral Angle | The twist angle between the two imidazole rings. | Often non-zero due to steric hindrance; values can vary depending on packing and protonation state (e.g., 11.5°). | nih.gov |

| Bond Lengths | Distances between bonded atoms (e.g., C-N, C=N, C-C). | Provides information on bond order and electronic structure. | nih.gov |

| Bond Angles | Angles formed by three connected atoms. | Defines the local geometry within the imidazole rings and at the inter-ring linkage. | nih.gov |

| Coordination Geometry | The spatial arrangement of ligands around a central metal atom in a complex. | For biimidazole complexes, often a distorted octahedral geometry is observed. | nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.com SCXRD analysis provides the exact distances and angles of these interactions, allowing for a detailed understanding of the forces that stabilize the crystal structure.

In derivatives of 2,2'-biimidazole, the primary intermolecular interactions include:

Hydrogen Bonding: The N-H groups of the imidazole rings are excellent hydrogen bond donors, while the sp2-hybridized nitrogen atoms are effective acceptors. In the crystal structure of a biimidazolium salt, strong N—H···O and O—H···N hydrogen bonds were observed to link cations and anions into extended arrays. nih.gov

π-π Stacking: The aromatic imidazole rings can interact through π-π stacking. The presence and geometry of these interactions are highly dependent on the specific compound and its crystal packing. In some ruthenium-biimidazole complexes, offset π-π stacking interactions are observed, leading to shorter intermolecular distances, while in other closely related structures, these interactions are absent. nih.gov

The nature and hierarchy of these interactions can significantly influence the physical properties of the material. researchgate.net

Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a single compound to crystallize in multiple distinct crystal structures. These different forms, or polymorphs, can exhibit different physical properties, such as density, thermal stability, and solubility, even though they are chemically identical. researchgate.net The study of polymorphism is critical in fields like pharmaceuticals and materials science. bohrium.com

Derivatives of 2,2'-biimidazole have been shown to exhibit polymorphism. A notable example is 4,4′,5,5′-tetranitro-1H,1′H-[2,2′-biimidazole]-1,1′-diamine (DATNBI), an energetic material. Researchers have discovered and characterized multiple polymorphs of DATNBI, demonstrating that different crystallization conditions can lead to different crystal packing arrangements with varying thermal stabilities and performance characteristics. researchgate.netbohrium.com

Co-crystallization is another phenomenon where a substance forms a single crystalline structure with one or more other distinct molecules (coformers). mdpi.com This technique is often used to modify the physical properties of a target molecule. For biimidazole derivatives, co-crystallization can be employed to enhance chemical stability or alter other material properties by introducing new intermolecular interactions with a suitable coformer. semanticscholar.orgrsc.org The investigation of both polymorphism and co-crystallization is essential for controlling and optimizing the solid-state properties of this compound and its functional derivatives.

Iv. Theoretical and Computational Investigations of 1 Methyl 1h,1 H 2,2 Biimidazole

Quantum Chemical Calculations (Density Functional Theory - DFT and ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying imidazole-based compounds. bohrium.comdntb.gov.ua These methods provide a balance between computational cost and accuracy, enabling detailed investigation of molecular properties. researchgate.net For instance, DFT calculations using the B3LYP functional combined with basis sets like 6-311G(d,p) are commonly used to optimize molecular geometries and predict electronic and vibrational properties of related heterocyclic systems. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability. aimspress.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com For imidazole (B134444) derivatives, the HOMO-LUMO gap helps to explain the charge transfer interactions occurring within the molecule. aimspress.comirjweb.com In related biimidazole systems, DFT calculations have been used to determine these energy levels and predict their electronic behavior. chemmethod.com

Molecular Electrostatic Potential (MESP): The MESP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, such as those around nitrogen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. nih.gov MESP analysis is widely used to understand intermolecular interactions, including hydrogen bonding, which is significant in the chemistry of biimidazole compounds. mdpi.comacs.org

Below is a table summarizing typical data obtained from electronic structure analysis for heterocyclic compounds related to 1-Methyl-1H,1'H-2,2'-biimidazole.

| Parameter | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Reflects chemical reactivity and kinetic stability. irjweb.com |

| MESP Negative Region (Vmin) | Area of most negative electrostatic potential | Site for electrophilic attack and hydrogen bond acceptance. mdpi.com |

| MESP Positive Region (Vmax) | Area of most positive electrostatic potential | Site for nucleophilic attack and hydrogen bond donation. nih.gov |

This table is illustrative, based on general principles of computational chemistry applied to similar molecules.

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govbohrium.com These theoretical predictions are valuable for assigning signals in experimental spectra and for confirming molecular structures, especially for complex molecules or isomers. mdpi.com For related benzimidazole (B57391) systems, calculated chemical shifts have shown good correlation with experimental values. bohrium.com

IR Spectroscopy: Theoretical calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an experimental IR spectrum. scielo.org.za By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. scielo.org.za This detailed assignment is often difficult to achieve from experimental data alone. For similar aromatic heterocyclic systems, calculated vibrational wavenumbers using methods like B3LYP/6-31G(d,p) have shown good agreement with experimental FT-IR data. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. rsc.org These calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, which are characteristic of conjugated systems like biimidazoles. rsc.org

A summary of predicted spectroscopic data for a related compound is shown below.

| Spectroscopy | Predicted Parameter | Typical Calculated Range | Corresponding Experimental Region |

| ¹H NMR | Chemical Shift (δ) | 0-10 ppm | 0-10 ppm libretexts.org |

| ¹³C NMR | Chemical Shift (δ) | 110-150 ppm | 110-150 ppm (for aromatic carbons) nih.gov |

| IR | C-H stretching (aromatic) | 3100-3000 cm⁻¹ | ~3050 cm⁻¹ scielo.org.za |

| IR | C=N/C=C stretching | 1650-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |

| UV-Vis | λmax (π→π* transition) | 250-350 nm | ~250-350 nm rsc.org |

This table provides representative values for biimidazole-type compounds based on computational studies of related structures.

Conformational Landscape: this compound has a rotatable single bond connecting the two imidazole rings. The dihedral angle between the rings is a key conformational parameter. Computational studies can map the potential energy surface by rotating this bond to identify stable conformers (energy minima) and transition states. The planarity of the molecule influences its electronic properties and ability to act as a ligand. Studies on bridged 2,2'-biimidazoles have shown that conformational constraints can significantly alter the dihedral angle.

Tautomerism: While methylation at the N1 position prevents the most common form of annular tautomerism seen in unsubstituted 2,2'-biimidazole (B1206591), theoretical studies are crucial for confirming the stability of this form relative to any other potential isomers. nih.govclockss.org For related benzimidazoles, NMR spectroscopy combined with DFT calculations has been used to quantitatively assess tautomeric equilibria in solution. nih.govmdpi.com Such studies confirm that the environment (e.g., solvent, presence of trace acids or water) can influence the tautomeric balance. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, isolated molecules (or with implicit solvent models), Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules, offering a dynamic picture of the system. bohrium.com

MD simulations can explore the conformational flexibility of this compound. By simulating the molecule over nanoseconds, one can observe the range of dihedral angles adopted by the C-C bond linking the imidazole rings. This provides information on the ligand's rigidity and how its shape might fluctuate in different environments, which is crucial for understanding its coordination chemistry and interactions with biological targets. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the simulations can quantify the stability and flexibility of different parts of the molecule. bohrium.com

MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of solvation effects. These simulations can reveal the structure of the solvation shell around the biimidazole ligand and identify specific intermolecular interactions, such as hydrogen bonds between the N-H group or other nitrogen atoms and solvent molecules. Understanding these interactions is key to predicting the molecule's behavior in solution. researchgate.netbohrium.com Furthermore, MD simulations are essential for studying the stability of complexes, for example, by simulating a ligand bound to a protein or metal center to assess the strength and persistence of the interactions over time. nih.gov

Mechanistic Predictions for Chemical Reactivity and Catalysis

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the chemical reactivity of molecules like this compound and elucidating their roles in catalytic mechanisms. These studies provide insights into reaction pathways, transition state stabilization, and the electronic factors governing catalytic activity.

General Reactivity Predictions:

Computational analyses of the broader biimidazole scaffold are used to predict regions of reactivity. Methods such as molecular electrostatic potential (MESP) analysis help to identify sites susceptible to electrophilic or nucleophilic attack. For biimidazole derivatives, MESP maps typically indicate that the nitrogen atoms are the most electron-rich regions, making them prone to electrophilic attack or coordination with metal cations. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is central to understanding reactivity. The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key predictors. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov For metal complexes featuring biimidazole ligands, these calculations are extended to understand the nature of electronic transitions, such as Metal-to-Ligand Charge Transfer (MLCT) states, which are fundamental to photoredox catalysis. rsc.org

Studies on related N-alkylated biimidazole ligands in metal complexes have shown that N-alkylation does not significantly alter the ligand field strength. researchgate.net This suggests that the fundamental electronic properties and, therefore, the general catalytic behavior of this compound can be inferred from studies on the parent 2,2'-biimidazole (H₂biim) and other N-substituted derivatives. researchgate.net

Mechanisms in Catalysis:

When this compound acts as a ligand in transition metal catalysis, its electronic structure is pivotal. In nickel-catalyzed reactions, for instance, mechanistic investigations suggest the involvement of radical pathways for transformations like the ring-opening of aziridines. researchgate.net

Computational models have been effectively used to predict the selectivity and efficiency of reactions involving the biimidazole core. A notable example is the study of radical-radical coupling reactions between substituted triarylimidazolyl radicals, which are formed from a biimidazole precursor. DFT calculations of the Gibbs energy of activation (ΔG‡) for different coupling pathways (homo- versus cross-coupling) can accurately predict the observed product distribution. acs.org This selectivity is often explained by the concept of transition-state aromaticity, where the transition state leading to the favored product is stabilized by favorable electronic interactions. acs.org

The following table, based on principles from computational studies on biimidazole radical coupling, illustrates how theoretical activation energies can be used to predict reaction outcomes. acs.org

| Reaction Pathway | Reactants | Predicted Relative Gibbs Energy of Activation (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Homo-coupling A | Radical A + Radical A | 15.2 | Less Favorable |

| Homo-coupling B | Radical B + Radical B | 14.1 | Less Favorable |

| Cross-coupling | Radical A + Radical B | 11.5 | More Favorable |

This interactive table demonstrates a hypothetical scenario based on published computational methodologies where the cross-coupling pathway is kinetically favored due to a lower activation barrier compared to the homo-coupling pathways. acs.org

Furthermore, the deprotonated form of the parent 2,2'-biimidazole can act as a bridging ligand to create dinuclear metal complexes. rsc.org This "metal complex as ligand" approach opens pathways to novel catalytic structures. The redox properties of these multinuclear systems, which are central to their catalytic function, can be predicted and rationalized through a combination of electrochemical analysis and computational modeling. rsc.org

V. Coordination Chemistry of 1 Methyl 1h,1 H 2,2 Biimidazole and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The design of ligands based on the biimidazole framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. The introduction of a methyl group on one of the imidazole (B134444) rings in 1-Methyl-1H,1'H-2,2'-biimidazole has significant implications for its coordination chemistry.

This compound predominantly acts as a bidentate chelating ligand, coordinating to a metal center through the two pyridine-type nitrogen atoms of the imidazole rings. This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the complex, known as the chelate effect. The binding of the ligand as a bidentate chelate has been observed in various transition metal complexes. For instance, in tin(IV) complexes, 2,2'-biimidazole (B1206591) and its N,N'-dimethyl derivative act as bidentate chelating ligands, resulting in a hexa-coordinate tin atom. researchgate.net

While bidentate chelation is the most common coordination mode, monodentate binding is also possible, although less frequent. In this mode, only one of the imidazole rings coordinates to the metal center, leaving the other uncoordinated. This can occur due to steric hindrance or specific electronic requirements of the metal ion.

The N-methylation in this compound prevents the deprotonation of one of the imidazole rings, which in the parent 2,2'-biimidazole can lead to the formation of anionic ligands (Hbiim⁻ and biim²⁻) with different coordination properties. This methylation can influence the ligand field strength and the stability of the resulting complexes. researchgate.net

The biimidazole framework is an excellent platform for constructing polynuclear complexes, where the ligand bridges two or more metal centers. The deprotonated forms of 2,2'-biimidazole, Hbiim⁻ and biim²⁻, are particularly effective as bridging ligands. The dianion, with its four available nitrogen donor atoms, can link two metal centers, facilitating communication and interaction between them. This bridging capability is crucial for the formation of mixed-valence complexes and for studying electron transfer processes between metal ions. acs.org

For this compound, the ability to act as a bridging ligand is modified. While it can still bridge two metal centers through its two pyridine-type nitrogens in a bidentate fashion to each metal, the absence of a second acidic proton limits its versatility in forming certain types of bridged architectures that rely on the deprotonated biim²⁻ form. However, it can still participate in the formation of polynuclear complexes, for example, by acting as a "complex-as-ligand" where a mononuclear complex containing the ligand coordinates to another metal center.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its parent ligand, 2,2'-biimidazole, has been extensively explored, leading to a wide variety of compounds with interesting structural features and properties.

A plethora of transition metal complexes with biimidazole-based ligands have been synthesized and structurally characterized.

Copper (Cu): Copper(II) complexes with imidazole derivatives have been synthesized and characterized. For instance, a series of copper(II) methacrylate (B99206) complexes with various substituted imidazoles have been structurally elucidated, revealing distorted octahedral or square-pyramidal geometries. nih.gov The biimidazolate-bridged dicopper(II) complexes have also been studied for their magnetic properties. acs.org

Silver (Ag): Silver(I) complexes with 1,1'-dibenzyl-2,2'-biimidazole have been synthesized, and their geometries have been investigated. acs.org

Gold (Au): Hetero-polymetallic complexes involving gold have been synthesized using a "complex-as-ligand" strategy. For example, a tetrametallic complex [{Ru(L)₂(biim)}₂Au₂]²⁺ has been formed by reacting a ruthenium-biimidazole complex with a gold precursor.

Palladium (Pd): Heterotrinuclear complexes of palladium with 2,2'-biimidazole as a bridging ligand have been prepared and structurally characterized. uu.nl

Manganese (Mn): Manganese(II) complexes with bipyridyl-(imidazole)n ligands have been synthesized and characterized. These complexes exhibit different coordination modes of the ligands. mdpi.com Manganese(III) complexes with other nitrogen-sulfur donor ligands have also been prepared and studied for their biological activity. nih.gov

| Metal | Complex Example | Coordination Geometry | Key Findings | Reference(s) |

| Cu | [Cu(2-MeIm)₂(Macr)₂] | Distorted Octahedral | Forms supramolecular chains through hydrogen bonding. | nih.gov |

| Ag | Silver(I) complexes with 1,1'-dibenzyl-2,2'-biimidazole | - | Study of ligand geometry in the complex. | acs.org |

| Au | [{Ru(L)₂(biim)}₂Au₂]²⁺ | - | Formation of a tetrametallic complex via "complex-as-ligand" strategy. | |

| Pd | (PdL)₂(µ-biim)₂Os(O=PPh₃)₂₃ | - | Synthesis of heterotrinuclear complexes with bridging biimidazole. | uu.nl |

| Mn | Mn(II) complexes with bpy-(imidazole)n ligands | Octahedral | Ligand coordination modes and complex speciation in solution studied. | mdpi.com |

The coordination chemistry of this compound with main group elements, lanthanides, and actinides is less explored compared to transition metals. However, studies on related ligands provide insights into the potential complexation behavior.

Main Group: Tin(IV) complexes with 2,2'-biimidazole and its N,N'-dimethyl derivative have been synthesized. In these complexes, the tin atom is hexa-coordinate, with the biimidazole ligand acting as a bidentate chelate. researchgate.net

Lanthanides: The coordination chemistry of lanthanides with various polydentate ligands has been extensively studied. nih.govdiva-portal.org Lanthanide ions are hard Lewis acids and typically exhibit high coordination numbers. nih.gov While specific complexes with this compound are not widely reported, the ligand's N-donor atoms would be attractive for lanthanide coordination. The formation of dinuclear or polynuclear lanthanide complexes with bridging biimidazole-type ligands is plausible. nih.gov

Actinides: The chemistry of actinide complexes is of interest for applications in nuclear fuel reprocessing and waste management. nih.gov The synthesis of actinide complexes with various ligands, including those with P- and As-donor atoms, has been reported. core.ac.uk Similar to lanthanides, actinides are hard Lewis acids and would be expected to form stable complexes with N-donor ligands like this compound. The study of such complexes could provide insights into the electronic structure and bonding of these f-block elements. osti.gov

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds containing the biimidazole framework are of significant interest. These properties are influenced by the nature of the metal ion, the coordination geometry, and the specific biimidazole ligand.

Crystal field theory helps to explain the electronic structures and, consequently, the color and magnetic properties of transition metal complexes. atlanticoer-relatlantique.ca The splitting of the d-orbitals upon coordination of the ligands determines whether a complex will be high-spin or low-spin, which in turn affects its magnetic moment. atlanticoer-relatlantique.ca

Iron(II) complexes with 2,2'-biimidazole and its alkylated derivatives have been shown to exhibit spin-crossover (SCO) behavior, where the complex can switch between a low-spin and a high-spin state in response to external stimuli such as temperature or light. researchgate.net The N-alkylation of the biimidazole ligand can influence the SCO properties by affecting the ligand field strength and intermolecular interactions. researchgate.net

The magnetic properties of polynuclear complexes with bridging biimidazole ligands are particularly interesting. The bridge can mediate magnetic exchange interactions between the metal centers, leading to either ferromagnetic or antiferromagnetic coupling. nih.gov For example, imidazolate- and biimidazolate-bridged copper(II) complexes have been studied to understand the nature of these magnetic interactions. acs.org

The electronic properties of ruthenium complexes with 2,2'-biimidazole have also been investigated, with studies focusing on their redox behavior and luminescent properties. nih.gov The deprotonation of the biimidazole ligand can significantly alter the electronic properties of these complexes.

| Property | Complex System | Observation | Significance | Reference(s) |

| Spin-Crossover | Fe(TPMA)(BIM)₂ | Gradual spin crossover with T₁/₂ = 190 K. | Demonstrates the tunability of magnetic behavior through ligand design. | researchgate.net |

| Magnetic Exchange | µ-biimidazolato-bis(pentamethyldiethylenetriamine)dicopper(II) | Antiferromagnetic coupling between Cu(II) centers. | Understanding of magneto-structural correlations in polynuclear systems. | acs.org |

| Redox Behavior | [Ru(pap)₂(H₂biim)]²⁺ | Reversible one-electron oxidation processes centered at the metal. | Important for applications in electron transfer studies and catalysis. |

UV-Vis, EPR, and Magnetic Susceptibility Studies

The electronic and magnetic properties of metal complexes containing MBI and its parent compound, 2,2'-biimidazole (BIM), have been extensively investigated using a combination of UV-Vis and EPR spectroscopy, as well as magnetic susceptibility measurements. These techniques provide valuable insights into the electronic transitions, spin states, and magnetic interactions within these molecules.

UV-Vis Spectroscopy: The UV-Vis absorption spectra of metal-MBI complexes are typically characterized by intense metal-to-ligand charge transfer (MLCT) bands in the visible region and ligand-centered (LC) π-π* transitions in the UV region. For instance, ruthenium(II) complexes with biimidazole-type ligands exhibit low-lying MLCT excited states between 400 and 500 nm, and LC excited states on the biimidazole and other aromatic ligands at higher energies. rsc.org The position and intensity of these bands are sensitive to the metal center, the substituents on the biimidazole ligand, and the solvent environment. researchgate.net In some cases, deprotonation of the biimidazole ligand can lead to a significant red-shift of the MLCT absorption band. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, providing information about the spin state and the distribution of the unpaired electron density. acs.org For example, in yttrium(III) complexes containing a bis(benzimidazolyl) radical ligand, EPR spectroscopy, in conjunction with DFT calculations, revealed that the unpaired electron spin resides predominantly on the aromatic ligand. acs.org Similarly, EPR has been used to characterize the low-spin and high-spin states of iron(II) spin-crossover complexes. researchgate.net The hyperfine coupling observed in EPR spectra can provide detailed information about the interaction of the unpaired electron with magnetic nuclei in the complex. researchgate.net

Magnetic Susceptibility: Magnetic susceptibility measurements are crucial for determining the magnetic behavior of metal complexes, particularly for distinguishing between high-spin (HS) and low-spin (LS) states in spin-crossover (SCO) compounds. researchgate.netacs.org For iron(II) complexes, the spin state is determined by the balance between the ligand field splitting energy and the spin pairing energy. mdpi.combeilstein-journals.org Temperature-dependent magnetic susceptibility measurements can reveal the presence of a spin transition, where the complex switches between the LS and HS states. researchgate.net For example, some iron(II) complexes with derivatives of 2,2'-biimidazole exhibit gradual or abrupt spin crossover with thermal hysteresis. researchgate.net The magnetic properties can be influenced by intermolecular interactions within the crystal lattice. researchgate.net

Below is a table summarizing representative spectroscopic and magnetic data for metal complexes with biimidazole-type ligands.

| Complex | Technique | Key Findings |

| Fe(TPMA)(BIM)₂·0.5H₂O | Magnetic Susceptibility, X-ray Crystallography, Mössbauer, UV-Vis | Exhibits a gradual spin crossover (SCO) with T₁/₂ = 190 K. researchgate.net |

| Fe(TPMA)(XBIM)₂ | Magnetic Susceptibility, X-ray Crystallography, Mössbauer, UV-Vis | Shows an abrupt SCO with a thermal hysteresis of approximately 7 K (T₁/₂↓ = 196 K, T₁/₂↑ = 203 K). The abruptness is attributed to strong intermolecular interactions. researchgate.net |

| Fe(TPMA)(XBBIM)₂·0.75CH₃OH | Magnetic Susceptibility, X-ray Crystallography, Mössbauer, UV-Vis | Remains in the high-spin state in the 2-300 K temperature range due to steric hindrance leading to a distorted coordination environment. researchgate.net |

| [Ru(bpy)₂(BiimH₂)]²⁺ | TD-DFT Calculations | The theoretical emission wavelength is calculated at 661 nm, which correlates well with the experimental emission maximum at 638 nm. rsc.org |

| [K(crypt-222)][{(Me₃Si)₂NC(NⁱPr)₂}₂Y]₂(μ-Bbim•)] | EPR Spectroscopy, DFT | The unpaired electron spin resides predominantly on the bis(benzimidazolyl) (Bbim) bridging ligand, with a small contribution from the yttrium ion. acs.org |

| Chloro-bridged Copper(II) dimers with tridentate diimine ligands | EPR, Magnetic Susceptibility | The EPR spectrum is characteristic of axial symmetry with the unpaired electron in the d(x²-y²) orbital. Magnetic measurements indicate intramolecular antiferromagnetic coupling between the copper centers. researchgate.net |

Spin State and Electronic Configuration Analysis

The spin state of a metal ion in a coordination complex is a fundamental property that dictates its magnetic and reactive behavior. For first-row transition metals like iron(II) in an octahedral environment, the d-orbitals split into t₂g and e_g sets. The electronic configuration and resulting spin state (high-spin or low-spin) depend on the magnitude of the ligand field splitting energy (Δo) relative to the spin-pairing energy (P). beilstein-journals.org

Spin-Crossover (SCO) in Iron(II) Complexes: Iron(II) (d⁶) complexes can exist in a high-spin state (S=2, ⁵T₂) or a low-spin state (S=0, ¹A₁). mdpi.combeilstein-journals.org When Δo is comparable to P, a transition between these two spin states can be induced by external stimuli such as temperature, pressure, or light. beilstein-journals.org This phenomenon is known as spin crossover.

Complexes of iron(II) with 2,2'-biimidazole and its derivatives have been shown to exhibit SCO behavior. researchgate.net The nature of the spin transition (gradual or abrupt) and the transition temperature (T₁/₂) are highly sensitive to the ligand structure and intermolecular interactions. For instance, N-alkylation of the biimidazole ligand can influence the crystal packing and the cooperativity of the spin transition. researchgate.net While N-alkylation has a negligible effect on the ligand field strength itself, the resulting intermolecular interactions can play a crucial role in the magnetic behavior. researchgate.net

Electronic Configuration of Other Metal Complexes: For heavier transition metals like ruthenium(II) (d⁶), the ligand field splitting is generally much larger than the spin-pairing energy, resulting in almost exclusively low-spin complexes. beilstein-journals.org Ruthenium(II) complexes with MBI and related ligands are diamagnetic (S=0) and are often studied for their photophysical and photochemical properties, which are governed by their electronic excited states. rsc.org

The electronic structure of radical-containing complexes, such as yttrium(III) with a bis(benzimidazolyl) radical anion, can be elucidated through a combination of spectroscopy and theoretical calculations. acs.org In such cases, the unpaired electron is often delocalized over the ligand framework, which can be confirmed by EPR spectroscopy and DFT calculations. acs.orgnih.gov

The table below provides a summary of the spin state and electronic configuration for selected metal complexes.

| Metal Ion | d-electron count | Typical Coordination Geometry | Ligand Type | Spin State | Electronic Configuration (in Octahedral Field) | Notes |

| Fe(II) | d⁶ | Octahedral | 2,2'-Biimidazole derivatives | High-Spin (S=2) or Low-Spin (S=0) | HS: (t₂g)⁴(eg)², LS: (t₂g)⁶ | Can exhibit spin-crossover behavior, where the spin state changes with temperature or other stimuli. researchgate.netbeilstein-journals.org |

| Ru(II) | d⁶ | Octahedral | 2,2'-Biimidazole, Bipyridine | Low-Spin (S=0) | (t₂g)⁶ | The large ligand field splitting of 4d metals strongly favors the low-spin configuration. beilstein-journals.org These complexes are often luminescent. rsc.org |

| Cu(II) | d⁹ | Distorted Octahedral/Square Pyramidal | Diimine and chloro-bridged ligands | S=1/2 | (t₂g)⁶(eg)³ | The single unpaired electron gives rise to a paramagnetic complex that can be studied by EPR. researchgate.net |

| Y(III) | d⁰ | - | Guanidinate and bis(benzimidazolyl) radical | S=1/2 (from radical) | - | The paramagnetism arises from the unpaired electron on the radical ligand, not the d⁰ metal center. The spin density is primarily on the ligand. acs.org |

Electrochemical Studies of Metal-Biimidazole Complexes

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in probing the redox properties of metal complexes with this compound and related ligands. These studies provide insights into electron transfer processes and can be correlated with the catalytic activity of the complexes.

In many cases, the redox processes are metal-centered. For example, iron(III) complexes with substituted pyrazinecarboxylate ligands undergo a reversible one-electron Fe(III)/Fe(II) reduction. mdpi.com Similarly, some chromium(III) and cobalt(II) complexes with 1H-imidazole show a one-electron irreversible reduction. azjournalbar.com

However, ligand-based redox processes can also occur. In certain yttrium(III) complexes with a bis(benzimidazolyl) (Bbim) ligand, electrochemical studies revealed a quasi-reversible feature attributed to the redox activity of the Bbim ligand, which was not observed for the free ligand or a closed-shell Bbim²⁻ complex. nih.gov This highlights the role of the metal center in enabling the redox activity of the ligand.

Proton-coupled electron transfer (PCET) is another important process observed in complexes with biimidazole ligands. In these systems, the transfer of an electron is coupled to the transfer of a proton. For instance, an iridium complex with a 2,2'-biimidazole ligand can undergo photoinduced PCET with a dinitrobenzoate acceptor. researchgate.net The methylation of the biimidazole nitrogens significantly reduces the rate of electron transfer, demonstrating the crucial role of the proton transfer pathway. researchgate.netacs.org

The table below summarizes the redox behavior of selected metal complexes.

| Complex/System | Redox Process | Key Findings |

| Iron(III) complexes with 3-amino-2-pyrazinecarboxylate | Reversible Fe(III)/Fe(II) reduction | The complexes exhibit a facile, reversible one-electron reduction at a positive potential (0.08 V vs. SCE), indicating they are good oxidizing agents. mdpi.com |

| Cr(III) and Co(II) complexes with 1H-imidazole | Irreversible Cr(III)/Cr(II) and Co(II)/Co(I) reduction | The complexes show a one-electron irreversible reduction wave. azjournalbar.com |

| [K(crypt-222)][(Cp₂Y)₂(μ-Bbim•)] | Quasi-reversible ligand-based reduction | The cyclic voltammogram shows a quasi-reversible feature, indicating the redox activity of the bis(benzimidazolyl) ligand, which is enabled by coordination to the metal center. nih.gov |

| Iridium(III) complex with 2,2'-biimidazole and dinitrobenzoate | Photoinduced proton-coupled electron transfer (PCET) | Photoexcitation leads to PCET from the iridium center to the acceptor, facilitated by hydrogen bonding. Methylation of the biimidazole ligand inhibits this process. researchgate.net |

| Ruthenium(II) complex with a dihydroxybipyridine ligand and bipyridinium acceptors | Excited-state proton-coupled electron transfer (PCET) | PCET* is observed, and the reaction products can be distinguished from those of separate electron transfer (ET) and proton transfer (PT) steps. The thermodynamics of these pathways are influenced by ligand substituents. acs.orgnih.gov |

The redox properties of metal-biimidazole complexes are often directly related to their performance in catalytic reactions, particularly oxidation catalysis. A facile redox couple at an appropriate potential can be a key determinant of catalytic efficiency.

For example, the ability of iron(III) complexes with 3-amino-2-pyrazinecarboxylate to act as efficient catalysts for the oxidation of cyclohexanol (B46403) is attributed to their facile and reversible Fe(III)/Fe(II) reduction at a positive potential. mdpi.com This suggests that the ease of reduction of the metal center is a good indicator of its oxidizing power and, therefore, its catalytic activity in oxidation reactions. mdpi.com

In the context of water oxidation, the electronic properties of copper(I) complexes with substituted bis(pyrazol-1-ylmethyl)pyridine ligands play a crucial role in their catalytic activity. rsc.org The turnover number (TON) and turnover frequency (TOF) for chemical water oxidation were found to vary with the electron-donating ability of the substituents on the pyrazole (B372694) rings. rsc.org Similarly, the most active complex in chemical oxidation was also the most active in electrocatalytic water oxidation, demonstrating a clear link between the electronic structure, redox properties, and catalytic performance. rsc.org

The development of sustainable catalytic processes for the oxidation of alkanes and other substrates is an area of active research. mdpi.com The redox potential of the metal catalyst, which can be tuned by modifying the ligand structure, is a critical parameter for optimizing catalytic performance. mdpi.com Electrochemical studies, therefore, serve as a valuable tool for predicting and understanding the catalytic potential of new metal complexes. mdpi.commdpi.com

Vi. Applications in Catalysis by 1 Methyl 1h,1 H 2,2 Biimidazole and Its Metal Complexes

Homogeneous Catalysis for Organic Transformations

In homogeneous catalysis, MBI-based metal complexes are valued for their solubility and the tunable nature of the ligand, which allows for fine-tuning of the catalyst's activity and selectivity. chimia.chnih.gov

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds in organic synthesis. nanochemres.org MBI and its derivatives have been successfully employed as ligands in these transformations.

Suzuki Coupling: The Suzuki reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern synthetic chemistry. nanochemres.orgscirp.org Palladium complexes incorporating biimidazole ligands have shown catalytic activity in these reactions. For instance, a palladium complex formed with a monoquaternary derivative of 2,2'-biimidazole (B1206591) has been developed for efficient Heck reactions. cas.cn Furthermore, palladium nanoparticles stabilized on DNA-modified carbon nanotubes have been utilized as a powerful heterogeneous catalyst for Suzuki and Sonogashira reactions, highlighting the versatility of palladium catalysis in these transformations. nanochemres.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. An ionic liquid derived from the monoquaternary product of 2,2'-biimidazole and iodobutane acts as both a solvent and a ligand for a palladium catalyst in the Heck reaction. This system demonstrates good recyclability. cas.cn Supported palladium complexes have also proven effective, with SBA-16 supported 1,2-diaminocyclohexane Pd-complex catalyzing Heck, Suzuki, and Sonogashira reactions with high efficiency. rsc.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. nih.gov Similar to the Suzuki and Heck reactions, palladium complexes are the catalysts of choice. nanochemres.org A highly efficient and recyclable nanosized MCM-41 anchored palladium bipyridyl complex has been developed for the Sonogashira reaction. nih.gov This underscores the broad applicability of palladium-based catalysts, including those with biimidazole-type ligands, in these crucial C-C bond-forming reactions.

Table 1: Application of Biimidazole-Related Catalysts in Cross-Coupling Reactions

| Reaction | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Heck Reaction | Palladium complex with monoquaternary 2,2'-biimidazole ionic liquid | Ionic liquid acts as both solvent and ligand; good recyclability. | cas.cn |

| Suzuki & Sonogashira Reactions | Palladium nanoparticles on DNA-modified multi-walled carbon nanotubes | Heterogeneous catalyst with high activity and good selectivity under mild, ligand-free conditions. | nanochemres.org |

| Heck, Suzuki & Sonogashira Reactions | SBA-16 supported 1,2-diaminocyclohexane Pd-complex | Efficient at ppm levels of Pd under mild conditions; readily recoverable and reusable. | rsc.orgresearchgate.net |

| Sonogashira Reaction | Nanosized MCM-41 anchored palladium bipyridyl complex | Highly efficient and recyclable catalyst for coupling aryl and heteroaryl halides with terminal alkynes. | nih.gov |

Metal complexes of MBI and related biimidazoles are also active in a variety of oxidation and reduction reactions.

Oxidation Reactions: These complexes can catalyze the oxidation of various substrates. For example, copper(II) complexes with 2-methylimidazole (B133640) have been shown to catalyze the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) using hydrogen peroxide as the oxidant. nih.gov Ruthenium and osmium biimidazole complexes exhibit redox properties, undergoing one-electron oxidation processes. rsc.org Furthermore, a hybrid material of molybdenum oxide with 2,2'-biimidazole ligands has demonstrated versatility in oxidation reactions, including epoxidation and sulfoxidation, using tert-butylhydroperoxide as the oxidant. rsc.org

Reduction Reactions: The catalytic activity of these complexes also extends to reduction reactions. The redox behavior of ruthenium and osmium biimidazole complexes includes multiple ligand-based reduction steps. rsc.org This capability is crucial for reactions involving electron transfer processes.

The development of chiral catalysts for asymmetric synthesis is a significant area of research, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. bldpharm.comnih.gov Axially chiral 2,2'-biimidazole ligands have been synthesized and proven effective in copper- and iron-catalyzed asymmetric insertion of α-aryl-α-diazoacetates into the N–H bond of carbazoles, achieving high enantioselectivity (up to 96% ee). acs.org Chiral organoselenium compounds, which can be synthesized using chiral catalysts, are valuable intermediates in asymmetric synthesis. nih.gov

Heterogeneous Catalysis and Supported Systems

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, significant effort has been directed towards the development of heterogeneous catalysts where the active metal complex is immobilized on a solid support. nih.gov

Various strategies have been employed to immobilize MBI-based metal complexes. One approach involves anchoring the complexes onto solid supports like silica (B1680970) or polymers. For instance, a biimidazole copper(I) complex has been supported on magnetic Fe3O4 nanoparticles, creating a recoverable heterogeneous catalyst. beilstein-journals.org Another strategy is the use of covalent organic frameworks (COFs) to immobilize ionic liquids derived from benzimidazole (B57391), which can then act as catalysts. mdpi.com Atomic Layer Deposition (ALD) has also been utilized to immobilize molecular catalysts onto solid oxide supports, enhancing their stability and lifetime. rsc.org

Flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and the potential for continuous production. beilstein-journals.orgnih.gov Immobilized MBI-based catalysts are well-suited for use in such systems. beilstein-journals.org For example, a continuous flow parallel reactor system has been developed for cross-coupling reactions using a fixed-bed catalytic meso reactor. beilstein-journals.org The stability and reusability of these catalysts are critical for prolonged operation in continuous processes. beilstein-journals.org Studies have shown that catalysts can be run continuously for extended periods without a significant loss of performance. beilstein-journals.org Enzyme-based systems immobilized in metal-organic frameworks (MOFs) have also demonstrated high productivity and stability in continuous flow reactors. nih.gov The use of flow reactors can significantly reduce reaction times compared to batch processes. researchgate.net

Table 2: Immobilization and Flow Chemistry Applications

| Application Area | Catalyst/System | Key Findings | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Biimidazole Cu(I) complex on magnetic Fe3O4 | Avoids toxic reagents and solvents; catalyst is recoverable and reusable. | beilstein-journals.org |

| Heterogeneous Catalysis | Ionic liquid-immobilized Covalent Organic Framework (COF) | Excellent catalytic activity and good recyclability. | mdpi.com |

| Flow Chemistry | Fixed-bed catalytic meso reactor with supported Pd-complex | Enables rapid screening and seamless transition to larger scale production. | beilstein-journals.org |